molecular formula C9H11ClN4 B6185168 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2624126-73-2

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B6185168
CAS No.: 2624126-73-2
M. Wt: 210.7
InChI Key:
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Description

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts to yield 1,2,3-triazoles. The specific synthetic route for this compound may involve the following steps:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydrochloride Formation: The final step involves the conversion of the triazole to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1-phenyl-4-(pyridine-3-yl)-1H-1,2,3-triazole
  • 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Uniqueness

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2624126-73-2

Molecular Formula

C9H11ClN4

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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